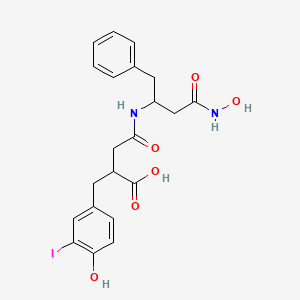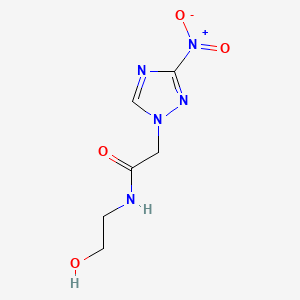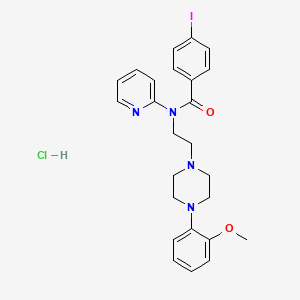
p-MPPI monohydrochloride
Overview
Description
p-MPPI hydrochloride: is a selective antagonist of the 5-hydroxytryptamine 1A receptor. It is known for its high affinity for these receptors and its ability to cross the blood-brain barrier. This compound has demonstrated significant antidepressant and anxiolytic-like effects .
Mechanism of Action
Target of Action
p-MPPI monohydrochloride is a selective antagonist for the 5-HT1A serotonin receptor . The 5-HT1A receptor is a subtype of the serotonin receptor, which is a target for a variety of drugs used in the treatment of various neuropsychiatric and neurological disorders.
Mode of Action
This compound interacts with the 5-HT1A serotonin receptor, blocking its activation by serotonin . This prevents the receptor from triggering the subsequent intracellular events that lead to the physiological effects of serotonin.
Biochemical Pathways
The 5-HT1A receptor is involved in several biochemical pathways in the brain, including the regulation of mood, anxiety, and sleep. By blocking this receptor, this compound can influence these pathways and their downstream effects .
Result of Action
By selectively blocking the 5-HT1A serotonin receptor, this compound can modulate the physiological effects that are normally triggered by the activation of these receptors. This includes potential changes in mood, anxiety levels, and sleep patterns .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as its solutions are known to be heat sensitive
Biochemical Analysis
Biochemical Properties
p-MPPI monohydrochloride plays a significant role in biochemical reactions by selectively binding to 5-HT1A serotonin receptors. These receptors are G protein-coupled receptors that mediate various neurotransmitter signals in the brain. By antagonizing these receptors, this compound inhibits the binding of serotonin, thereby modulating neurotransmission. This interaction is crucial for studying the effects of serotonin on mood, anxiety, and other neurological functions .
Cellular Effects
This compound affects various types of cells, particularly neurons, by influencing cell signaling pathways, gene expression, and cellular metabolism. By blocking 5-HT1A receptors, this compound alters the downstream signaling cascades, leading to changes in cyclic AMP levels, protein kinase activity, and gene transcription. These effects can result in altered neuronal excitability, synaptic plasticity, and overall brain function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 5-HT1A serotonin receptors, preventing serotonin from activating these receptors. This inhibition leads to a decrease in the production of second messengers such as cyclic AMP, which in turn affects various intracellular signaling pathways. Additionally, this compound can modulate the activity of other neurotransmitter systems, further influencing brain function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be heat-sensitive, which can affect its potency and efficacy in experiments. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in modulating neurotransmitter systems and neuronal activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively block 5-HT1A receptors without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including alterations in cardiovascular function and behavior. These threshold effects are crucial for determining the safe and effective dosage range for experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors that regulate neurotransmitter synthesis and degradation. The compound can influence metabolic flux and metabolite levels, particularly in the serotonin pathway. Understanding these interactions is essential for elucidating the compound’s overall impact on brain function and behavior .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different brain regions, influencing its efficacy and potency. The ability of this compound to cross the blood-brain barrier is particularly important for its use in neuroscience research .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within neurons, where it can exert its effects on receptor activity and intracellular signaling. Understanding the subcellular distribution of this compound is crucial for elucidating its precise mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-MPPI hydrochloride involves multiple steps. One common method includes the reaction of 4-iodobenzoyl chloride with 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethylamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with pyridine-2-carboxamide to yield p-MPPI. The final step involves the conversion of p-MPPI to its hydrochloride salt form .
Industrial Production Methods: Industrial production methods for p-MPPI hydrochloride are not widely documented. the synthesis typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of automated systems and reactors may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: p-MPPI hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the iodide and amide groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives of p-MPPI hydrochloride, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
p-MPPI hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in studies involving 5-hydroxytryptamine 1A receptor antagonists.
Biology: p-MPPI hydrochloride is employed in research to understand the role of 5-hydroxytryptamine 1A receptors in various biological processes.
Medicine: The compound is studied for its potential therapeutic effects in treating conditions such as depression and anxiety.
Industry: p-MPPI hydrochloride is used in the development of new pharmaceuticals targeting 5-hydroxytryptamine 1A receptors
Comparison with Similar Compounds
WAY-100635: Another selective antagonist of the 5-hydroxytryptamine 1A receptor.
NAN-190: A compound with similar receptor affinity but different pharmacological properties.
S(-)-UH-301: A selective antagonist with a different chemical structure but similar receptor targeting
Uniqueness: p-MPPI hydrochloride is unique due to its high selectivity and affinity for the 5-hydroxytryptamine 1A receptor. Its ability to cross the blood-brain barrier and its significant antidepressant and anxiolytic-like effects make it a valuable compound in both research and potential therapeutic applications .
Properties
IUPAC Name |
4-iodo-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27IN4O2.ClH/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20;/h2-13H,14-19H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPBIDMIRMWUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClIN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474697 | |
| Record name | p-MPPI monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220643-77-6 | |
| Record name | p-MPPI monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



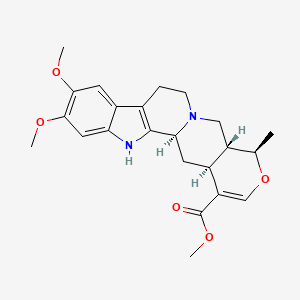
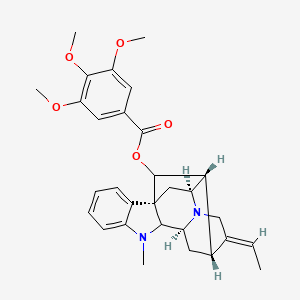
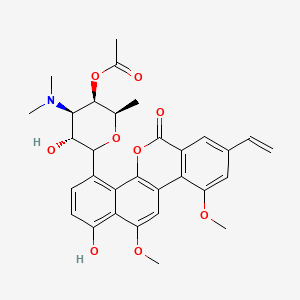
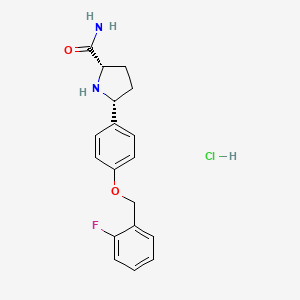
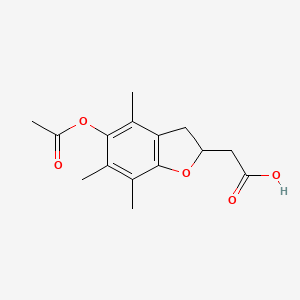

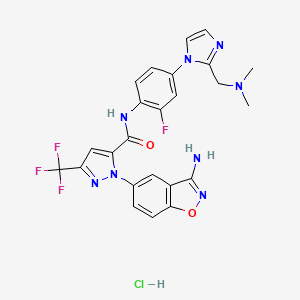
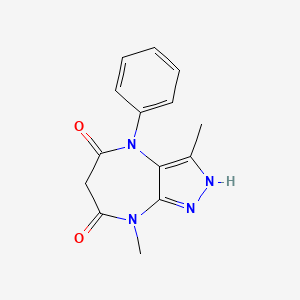
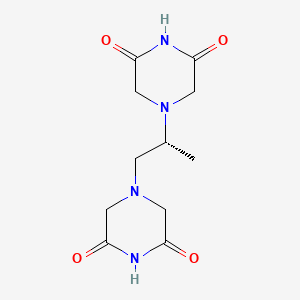
![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)
